Product packaging for Oxazolidine, 2-ethyl-(Cat. No.:CAS No. 16250-71-8)

Oxazolidine, 2-ethyl-

Cat. No.: B3048254
CAS No.: 16250-71-8
M. Wt: 101.15 g/mol
InChI Key: AVJIQBUUPACBPG-UHFFFAOYSA-N
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Description

Oxazolidine, 2-ethyl- is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Oxazolidine, 2-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxazolidine, 2-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO B3048254 Oxazolidine, 2-ethyl- CAS No. 16250-71-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-1,3-oxazolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-2-5-6-3-4-7-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJIQBUUPACBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1NCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338748
Record name Oxazolidine, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16250-71-8
Record name Oxazolidine, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance and Research Trajectories of Oxazolidine Derivatives in Synthetic Chemistry

Oxazolidine (B1195125) derivatives are a class of five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. Their structural framework is a key feature in a multitude of functionally significant molecules.

The value of 1,3-oxazolidine derivatives is well-established, as they are found in numerous natural products and complex synthetic compounds. nih.gov Their utility spans applications in pharmaceuticals, agrochemicals, and dyes. nih.gov A major focus of research has been the development of highly efficient and creative methods for synthesizing the 1,3-oxazolidine skeleton, utilizing strategies like intramolecular cyclization and intermolecular cycloaddition. nih.gov

In medicinal chemistry, the oxazolidine scaffold is a component of various therapeutic agents, with research demonstrating a wide range of biological activities, including anticancer, antimicrobial, antibacterial, antioxidant, and anticonvulsant properties. researchgate.net This broad pharmacological potential has spurred considerable interest in the synthesis and evaluation of novel oxazolidine derivatives. researchgate.net

Perhaps one of the most impactful applications of oxazolidine derivatives in synthetic chemistry is their use as chiral auxiliaries. santiago-lab.comsigmaaldrich.com Chiral oxazolidinones, a closely related class, were famously developed by David A. Evans and have become indispensable tools for asymmetric synthesis. santiago-lab.com These auxiliaries are temporarily attached to a substrate to direct a subsequent chemical reaction, such as an alkylation or aldol (B89426) addition, to produce a specific stereoisomer with high selectivity. santiago-lab.comwilliams.edu The ability to control the three-dimensional arrangement of atoms is crucial in the synthesis of pharmaceuticals and natural products, where often only a single enantiomer possesses the desired biological activity. sigmaaldrich.comwilliams.edu The reliable performance and the ability to cleave and recycle the auxiliary make this a powerful and practical strategy in modern organic synthesis. williams.edusigmaaldrich.com

Scope of Academic Inquiry into 2 Ethyl Substituted Oxazolidine Architectures

Conventional Synthetic Methodologies

Traditional approaches to forming the 2-ethyl-oxazolidine scaffold have long been established, primarily relying on cyclocondensation, cyclization of pre-functionalized precursors, and multi-component reactions.

Cyclocondensation Reactions of Amino Alcohols with Aldehydes or Ketones

The most direct and widely used method for synthesizing 2-substituted oxazolidines is the cyclocondensation reaction between a β-amino alcohol and an aldehyde or ketone. researchgate.net In the specific case of 2-ethyl-oxazolidine, this involves the reaction of an amino alcohol with propanal. The reaction proceeds through the initial formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization via dehydration to yield the final oxazolidine ring. chemrxiv.org

This method's simplicity and the ready availability of starting materials make it a popular choice. The reaction is often carried out by refluxing the reactants in a suitable solvent, sometimes with azeotropic removal of water to drive the equilibrium towards the product. core.ac.uk Various amino alcohols can be employed, allowing for diverse substitutions on the nitrogen and the carbon backbone of the oxazolidine ring. For instance, the reaction of 2-(methylamino)ethanol (B44016) with propanal would yield N-methyl-2-ethyl-oxazolidine. acs.org

Reactant 1Reactant 2ProductConditions
2-AminoethanolPropanal2-Ethyl-oxazolidineReflux, azeotropic water removal
2-(Methylamino)ethanolPropanalN-Methyl-2-ethyl-oxazolidineNot specified
Aryl-substituted 1,2-amino alcoholsAromatic aldehydes1,3-OxazolidinesCatalyst-free, ethanol (B145695), 60-70°C

Cyclization of Amino Alcohol Derivatives

An alternative strategy involves the cyclization of pre-formed amino alcohol derivatives. In this approach, a linear precursor already containing the necessary amine and alcohol functionalities, along with the ethyl group, is induced to cyclize. For example, N-(2-hydroxyethyl)propionamide can be dehydrated at high temperatures (260–280 °C) to produce 2-ethyl-2-oxazoline, a related oxazine (B8389632) compound. wikipedia.org While this specific example leads to an oxazoline, similar intramolecular cyclization strategies can be adapted for oxazolidine synthesis, often involving the formation of a suitable leaving group on the hydroxyl moiety followed by intramolecular nucleophilic attack by the amine.

Catalytic systems can also facilitate the cyclization of amino alcohols. For instance, ruthenium-based catalysts have been employed in the cyclization of N-substituted amino alcohols to form cyclic amines, and under certain conditions, these reactions can be directed towards the formation of cyclic amides (lactams), which are structurally related to oxazolidinones. rsc.orgrsc.org

Multi-component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules like oxazolidines in a single synthetic step. mdpi.com These reactions combine three or more starting materials to form a product that incorporates structural elements from each reactant. mdpi.com Several MCRs have been developed for the synthesis of substituted oxazolidines.

One notable example is the asymmetric three-component reaction of anilines, ethyl glyoxalate, and epoxides, which yields highly substituted 1,3-oxazolidine derivatives with good diastereoselectivity and enantioselectivity. nih.govnih.govdntb.gov.ua While not directly producing a simple 2-ethyl-oxazolidine, this methodology highlights the power of MCRs in constructing complex oxazolidine cores. Another approach involves a tin(II) chloride-catalyzed three-component coupling of anilines, epoxides, and paraformaldehyde to generate 1,3-oxazolidine derivatives. rsc.org These MCR strategies often provide access to a wide range of structurally diverse oxazolidines that would be challenging to prepare using conventional two-component reactions. nih.govnih.govdntb.gov.uarsc.org

Advanced and Sustainable Synthetic Protocols

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of catalyst-free reactions and the use of alternative energy sources like microwaves.

Catalyst-Free and Mild Reaction Conditions for Oxazolidine Formation

Several research groups have successfully developed catalyst-free methods for synthesizing oxazolidines under mild conditions. These approaches often rely on the inherent reactivity of the starting materials, avoiding the need for potentially toxic or expensive catalysts. For instance, the condensation of aryl-substituted 1,2-amino alcohols with various aromatic aldehydes has been achieved in ethanol without a catalyst, affording good to high yields of 1,3-oxazolidines. lew.ro Another catalyst-free approach involves the reaction of Schiff bases with cyanopropargylic alcohols at elevated temperatures to produce functionalized 1,3-oxazolidines. archivog.com

Furthermore, a highly efficient and stereocontrolled formal [3+2]-cycloaddition of carbon dioxide with in-situ generated reactive intermediates has been developed for the synthesis of spiro[indoline-3,5′-oxazolidine]-2,2′-diones in an aqueous medium under catalyst-free and ambient conditions. acs.org The development of catalyst-free systems not only simplifies the reaction setup and workup procedures but also aligns with the principles of green chemistry by reducing chemical waste. derpharmachemica.comresearchgate.net

Reaction TypeReactantsConditionsKey Feature
CondensationAryl-substituted 1,2-amino alcohols, Aromatic aldehydesEthanol, 60-70°CCatalyst-free
Cascade ReactionSchiff bases, Cyanopropargylic alcohols80°C, 10-12 h, solvent-freeCatalyst-free
Formal [3+2]-CycloadditionIn-situ generated spiroaziridine and 3-(aminomethyl)-3-chloro-oxindoles, CO2Aqueous medium, ambient temperatureCatalyst-free, stereocontrolled
One-Pot SynthesisN-benzyl-β-amino alcohol derivatives, N,N'-Carbonyldiimidazole (CDI)DMSO, 23-30°CCatalyst-free

Microwave-Assisted Synthesis of Oxazolidinones and Related Structures

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. mdpi.comsciforum.net This technology has been successfully applied to the synthesis of oxazolidinones and related heterocyclic structures.

For example, an efficient microwave-assisted synthesis of novel oxazolidinone analogues has been developed, demonstrating the rapid and efficient formation of the core structure. nih.gov In another study, the synthesis of N-Fmoc-/Boc-/Z-5-oxazolidinones was accomplished in just three minutes using microwave irradiation, a significant improvement over the hours-long refluxing required in the conventional method. core.ac.uk Microwave irradiation has also been utilized in the synthesis of oxazolidin-2-ones, oxazolidine-2-thiones, and thiazolidine-2-thiones, resulting in improved yields and remarkably reduced reaction times. mdpi.com The application of microwave energy provides a more sustainable and efficient pathway for the synthesis of these important heterocyclic compounds. acs.org

Integration of Flow Chemistry in Industrial Production Methods

The transition from batch to continuous flow manufacturing represents a significant advancement in chemical synthesis, offering enhanced safety, efficiency, and scalability. While specific industrial-scale flow synthesis of 2-ethyl-oxazolidine is not widely detailed in public literature, the principles have been demonstrated for structurally related oxazolidinones and their derivatives, highlighting the potential for application. Flow chemistry's intrinsic benefits, such as superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents in smaller, contained volumes, make it an attractive method for industrial production. beilstein-journals.org

A notable example demonstrating the power of flow chemistry in this context is the enantioselective aldol (B89426) reaction using a chiral acetyloxazolidinone auxiliary (a related structure). In a continuous flow setup, the acetyloxazolidinone was deprotonated using lithium bis(trimethylsilyl)amide (LiHMDS) in a primary reactor at -40 °C. This stream was then immediately telescoped into a second reactor where it mixed with a stream containing a protected aldehyde. The aldol reaction proceeded rapidly, achieving over 95% conversion in a residence time of just 7.5 seconds, furnishing the product in 85% yield. beilstein-journals.orgnih.gov This rapid, high-yield transformation underscores the significant reduction in reaction times achievable with flow reactors compared to traditional batch processes, which might take hours. beilstein-journals.org This methodology could be adapted for the synthesis of various oxazolidine derivatives, showcasing a viable path for their industrial production.

Asymmetric Synthesis through Chiral Induction

Achieving stereochemical control is paramount in modern organic synthesis. For oxazolidine derivatives, asymmetric synthesis is often accomplished through chiral induction, where a chiral element directs the formation of a specific stereoisomer.

Diastereoselective Alkylation Utilizing Chiral Auxiliaries

A well-established and powerful method for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org Evans' oxazolidinone auxiliaries are a classic example, widely used for the diastereoselective alkylation of carboxylic acid derivatives. williams.eduresearchgate.net The process involves three key steps:

Acylation: The chiral auxiliary, such as (4R,5S)-4-benzyl-2-oxazolidinone, is first acylated with a pro-chiral acid derivative (e.g., propionic anhydride) to form an N-acyloxazolidinone. williams.edu This step can be efficiently catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). williams.edu

Diastereoselective Alkylation: The N-acyloxazolidinone is deprotonated with a strong base like sodium bis(trimethylsilyl)amide (NaN(TMS)₂) to form a rigid, chelated (Z)-enolate. williams.edu The bulky substituent on the chiral auxiliary (e.g., the benzyl (B1604629) group) effectively blocks one face of the enolate, forcing an incoming electrophile (an alkyl halide) to attack from the less sterically hindered face. williams.eduresearchgate.net This results in the highly diastereoselective formation of the α-alkylated product. williams.edurhhz.net

Cleavage: The chiral auxiliary is subsequently cleaved, typically through hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the enantiomerically enriched carboxylic acid and recover the auxiliary for reuse. williams.edu

The high diastereoselectivity of this method makes it a reliable strategy for constructing stereogenic centers. rhhz.net

Table 1: Diastereoselective Alkylation of N-Propionyl-4-benzyloxazolidinone This table summarizes the results of alkylation reactions using different alkyl halides, demonstrating the high yields and diastereoselectivity achieved.

EntryAlkyl HalideBaseProductYield (%)Diastereomeric Ratio
1Allyl IodideNaN(TMS)₂47798:2
2Benzyl BromideLiHMDS8d90>99% de
3Ethyl IodideLiHMDS8f72>99% de
Data sourced from references williams.edurhhz.net.
Salen-Scandium(III) Complex-Catalyzed Asymmetric Annulation of Aziridines and Aldehydes

A more contemporary approach to chiral oxazolidine synthesis involves the use of asymmetric catalysis. A highly effective method is the (3+2) annulation of aziridines with aldehydes, catalyzed by a chiral Salen–scandium(III) triflate complex. nih.govbeilstein-journals.orgnih.gov This reaction constructs the oxazolidine ring with excellent control over both diastereoselectivity and enantioselectivity. nih.govbeilstein-journals.org

The proposed reaction mechanism proceeds through several steps:

The chiral Salen ligand and scandium(III) triflate (Sc(OTf)₃) form the active catalyst. nih.govbeilstein-journals.org

The sulfonyl-activated aziridine (B145994) coordinates to the scandium center of the catalyst. nih.govbeilstein-journals.org

This coordination facilitates the ring-opening of the aziridine to form a key azomethine ylide intermediate. nih.govbeilstein-journals.org

The aldehyde then undergoes a [3+2] cycloaddition with the azomethine ylide. The reaction proceeds through an endo transition state, which accounts for the high diastereoselectivity observed. nih.gov

The final product is released, and the catalyst is regenerated for the next cycle. nih.govbeilstein-journals.org

This catalytic system has proven effective for a range of substituted aryl aziridines and various aldehydes, consistently producing functionalized oxazolidine derivatives in good yields and with high enantiomeric excess (ee). nih.govresearchgate.net

Table 2: Salen-Sc(OTf)₃ Catalyzed Asymmetric Annulation of Aziridines and Aldehydes This table presents representative results for the synthesis of chiral oxazolidine derivatives using the Salen-Scandium(III) catalyst system.

EntryAziridine Substrate (1)Aldehyde Substrate (2)Yield (%)ee (%)dr
1Diethyl 3-phenyl-1-(4-toluenesulfonyl)aziridine-2,2-dicarboxylate (1a)Benzaldehyde (2a)7292>20:1
2Diethyl 3-phenyl-1-(4-toluenesulfonyl)aziridine-2,2-dicarboxylate (1a)4-Chlorobenzaldehyde (2c)8894>20:1
3Diethyl 3-(4-bromophenyl)-1-(4-toluenesulfonyl)aziridine-2,2-dicarboxylate (1b)4-Bromocinnamaldehyde (2o)9150>20:1
4Diethyl 3-(4-methoxyphenyl)-1-(4-toluenesulfonyl)aziridine-2,2-dicarboxylate (1c)4-Methoxybenzaldehyde (2f)7193>20:1
Data sourced from references nih.govresearchgate.net.

Synthesis of Poly(2-ethyl-2-oxazoline) and Related Polymeric Architectures

While 2-ethyl-oxazolidine is a key heterocyclic compound, its isomer, 2-ethyl-2-oxazoline, serves as a crucial monomer for the synthesis of poly(2-ethyl-2-oxazoline) (PEtOx). wikipedia.org This polymer has garnered significant attention for biomedical applications due to its biocompatibility and "stealth" properties, which are comparable to polyethylene (B3416737) glycol (PEG). rsc.org

Cationic Ring-Opening Polymerization (CROP) of 2-Ethyl-2-Oxazoline Monomers

The primary method for synthesizing PEtOx is through living Cationic Ring-Opening Polymerization (CROP). wikipedia.orgugent.be The polymerization process is initiated by an electrophilic species that attacks the nitrogen atom of the oxazoline ring, forming a cyclic oxazolinium cation. ugent.be Common initiators include alkyl sulfonates such as methyl tosylate (MeOTs) and methyl triflate (MeOTf). ugent.bevt.edu

The polymerization propagates via the nucleophilic attack of another monomer on the activated oxazolinium species, leading to the ring opening and the formation of a linear polymer with N-propionyl-substituted ethylenimine repeating units. wikipedia.orgugent.be The "living" nature of this polymerization allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution (low dispersity, Đ). ugent.bebohrium.com Kinetic studies have shown that the choice of initiator and its counterion significantly impacts the polymerization rate, with reactivity increasing in the order of tosylate < nosylate (B8438820) < triflate. ugent.be

Table 3: Effect of Initiator on CROP of 2-Ethyl-2-Oxazoline (EtOx) This table highlights the kinetic differences between various alkyl sulfonate initiators for the polymerization of EtOx in acetonitrile (B52724).

InitiatorLeaving Group/CounterionInitiation ReactivityPropagation ReactivitySuitability
MeOTsTosylateFastModerateSuitable
EtOTsTosylateSlowModerateNot Recommended
EtONsNosylateFastFastSuitable Alternative
MeOTfTriflateVery FastVery FastGenerally the best
Data sourced from reference ugent.be.

Synthesis of Functionalized Poly(2-ethyl-2-oxazoline) Prepolymers and Block Copolymers

The living nature of CROP is highly advantageous for creating advanced polymeric architectures, such as functional prepolymers and block copolymers. vt.eduupb.ro

Functionalized Prepolymers can be synthesized by introducing functional groups at the beginning or end of the polymerization process. This can be achieved by using functional initiators or by terminating the living polymerization with a specific nucleophile. upb.ro For instance, terminating the reaction with amines like piperazine (B1678402) can introduce amine end-groups, which are valuable for further conjugation reactions. nih.govrsc.org Similarly, using a difunctional initiator, such as 1,3-bis(bromomethyl)benzene, allows for the synthesis of telechelic polymers with functional groups at both ends, which can be used to create cyclic polymers or be incorporated into cross-linked networks. upb.rorsc.org

Block Copolymers are synthesized by combining PEtOx with other polymer blocks. A common strategy is the "macroinitiator" method. First, a PEtOx homopolymer is synthesized via CROP. The living end of this polymer is then terminated to create a macroinitiator capable of initiating a second, different type of polymerization. For example, a PEtOx macroinitiator can be prepared to subsequently initiate the Atom Transfer Radical Polymerization (ATRP) of another monomer, such as styrene (B11656) or 4-vinylpyridine, to form well-defined diblock copolymers like PEtOx-b-polystyrene or PEtOx-b-poly(4-vinylpyridine). rsc.orgacs.org This modular approach allows for the creation of amphiphilic or double-hydrophilic block copolymers with tunable properties for applications in self-assembly, drug delivery, and materials science. rsc.orgmdpi.com

Synthesis of Cyclic Poly(2-ethyl-2-oxazoline) with Degradable Linkages

The creation of cyclic poly(2-ethyl-2-oxazoline) (PEtOx) incorporating a degradable linkage represents a significant advancement in producing polymers with controlled architectures and functionalities. A prominent strategy involves a combination of cationic ring-opening polymerization (CROP) and reversible thiol/disulfide exchange chemistry to introduce a cleavable disulfide bond into the cyclic backbone. rsc.org

The synthesis begins with the preparation of a linear, bifunctional PEtOx chain. This is achieved through the cationic ring-opening polymerization of the 2-ethyl-2-oxazoline monomer. A difunctional initiator, such as 1,3-bis(bromomethyl)benzene, is used to initiate the polymerization from two points, resulting in a linear polymer with two living cationic propagating ends. rsc.orgresearchgate.net

Following polymerization, the living ends of the linear PEtOx are terminated. This is accomplished by reacting them with potassium ethyl xanthate, which transforms the cationic ends into xanthate groups, yielding an α,ω-xanthate end-functionalized PEtOx (xanthate-PEtOx-xanthate). rsc.org These xanthate terminal groups are then cleaved in situ using an agent like n-butylamine. This cleavage step serves a dual purpose, as n-butylamine acts as both a cleaving agent and a base, converting the xanthate groups into thiol groups and producing α,ω-thiol end-functionalized PEtOx (HS-PEtOx-SH). rsc.org

The final and crucial step is the cyclization of the linear, thiol-terminated polymer. This is achieved through an intramolecular oxidation coupling of the terminal thiol groups. The oxidation process forms a disulfide bond, which acts as the degradable ring-closing linkage. This reaction is typically performed under high dilution conditions in a solvent like tetrahydrofuran (B95107) (THF) to favor intramolecular cyclization over intermolecular polymerization. rsc.org This method has successfully produced clean cyclic PEtOx with number-average molar masses (Mn) around 2000 and 4000 g/mol . rsc.orgresearchgate.net

The resulting linear and cyclic polymers are characterized using a combination of analytical techniques, including ¹H NMR spectroscopy, Size Exclusion Chromatography (SEC), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) to confirm their structure, molar mass, and purity. rsc.org The thiol content in the polymers can be quantified using Ellman's assay. rsc.orgresearchgate.net This synthetic route is considered advantageous compared to methods like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) due to higher reactant concentrations, better yields, simpler purification, and the reversible nature of the disulfide linkage. rsc.org

Table 1: Key Reagents in the Synthesis of Cyclic PEtOx with Disulfide Linkage

Reagent Name Formula/Abbreviation Role in Synthesis
2-Ethyl-2-oxazoline EtOx Monomer
1,3-Bis(bromomethyl)benzene Difunctional initiator for CROP
Potassium ethyl xanthate Terminating agent to form xanthate ends
n-Butylamine Cleaving agent and base for thiol formation

Table 2: Characterization Data for Linear and Cyclic Poly(2-ethyl-2-oxazoline)

Polymer Sample Molar Mass (Mn, g/mol ) Polymer Concentration for Cyclization Analytical Techniques Used
Cyclic PEtOx (2k) ~2000 5 g L⁻¹ ¹H NMR, SEC, MALDI-TOF-MS, UV-visible spectroscopy, Ellman's assay

Table 3: Mentioned Chemical Compounds

Compound Name
2-Ethyl-2-oxazoline
Oxazolidine, 2-ethyl-
Poly(2-ethyl-2-oxazoline)
1,3-Bis(bromomethyl)benzene
Potassium ethyl xanthate
n-Butylamine

Elucidation of Reaction Mechanisms and Pathways Involving 2 Ethyl Substituted Oxazolidine Derivatives

Mechanistic Investigations of Cyclization Reactions from Amino Alcohols and Carbonyl Compounds

The formation of the oxazolidine (B1195125) ring is a fundamental process, typically achieved through the condensation reaction of a 1,2-amino alcohol with an aldehyde or a ketone. This cyclization is a reversible reaction that generally proceeds under mild conditions and can be catalyzed by either acids or bases.

The generally accepted mechanism involves two key stages. First, the amino group of the amino alcohol performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This step is often the rate-determining step. Subsequently, an intramolecular cyclization occurs, where the hydroxyl group of the hemiaminal attacks the electrophilic carbon, leading to the elimination of a water molecule and the formation of the five-membered oxazolidine ring.

In the context of forming a 2-ethyl-substituted oxazolidine, the carbonyl compound would be propanal. The structure of the amino alcohol will determine the substitution pattern at the N-3, C-4, and C-5 positions of the resulting ring. The reaction can be influenced by the structure of the reactants and the specific reaction conditions employed. researchgate.net For instance, while simple amino alcohols and aldehydes readily form oxazolidines, the reaction with dicarbonyl compounds can lead to more complex bicyclic or polycyclic structures, depending on the nature of the dicarbonyl compound and reaction parameters. researchgate.net

Lewis acids can also mediate the formation of oxazolidines through alternative pathways, such as the reaction of 2-aryl-N-tosylaziridines with carbonyl compounds. iitk.ac.in This process involves a regioselective SN2-type nucleophilic ring-opening of the aziridine (B145994), followed by a [3+2] cycloaddition with the carbonyl compound to yield the 1,3-oxazolidine. iitk.ac.in

Reaction Kinetics and Thermodynamic Analyses

The kinetics of oxazolidine formation can be investigated through one-pot synthesis methodologies. An efficient one-pot method involves the BF₃·OEt₂-catalyzed [3+2]-annulation reaction of 1-tosyl-2-phenyl/alkylaziridines with aryl epoxides. researchgate.net In this reaction, the epoxide undergoes a Meinwald rearrangement in situ to generate an aldehyde, which then reacts with the aziridine to form the oxazolidine derivative. researchgate.net

Kinetic optimization of such reactions involves screening various parameters, including solvents, temperature, and catalyst loading. researchgate.netmdpi.com Studies have shown that for the BF₃·OEt₂-catalyzed reaction, dichloromethane (B109758) (CH₂Cl₂) is an effective solvent, and the reaction proceeds efficiently at room temperature. researchgate.net Attempting the reaction at higher temperatures often leads to the decomposition of the reactants. researchgate.net The diastereoselectivity of the reaction is dependent on the facial selectivity of the reacting intermediates. researchgate.net

The cationic ring-opening polymerization (CROP) of 2-ethyl-2-oxazoline (B78409) (EtOx) is a significant process for producing poly(2-ethyl-2-oxazoline), a pseudo-polypeptide with numerous applications. ugent.be The mechanism is initiated by an electrophile that attacks the nitrogen atom of the oxazoline (B21484) ring, forming a cationic oxazolinium species. ugent.be Propagation occurs via the nucleophilic attack of a monomer on this active species, leading to ring-opening. ugent.be

Kinetic studies have revealed that the rate and control of the polymerization are highly dependent on the initiator, counter-ion, solvent, and monomer concentration. ugent.beresearchgate.netnih.gov A systematic investigation of alkyl sulfonate initiators demonstrated that the reactivity increases in the order of tosylate < nosylate (B8438820) < triflate as the leaving group/counterion. ugent.be While triflates are generally the most effective initiators, nosylates offer a stable and accessible alternative. ugent.be

The nature of the propagating species—covalent or cationic—is crucial. An equilibrium exists between the two, but it is the cationic oxazolinium species that is almost exclusively responsible for propagation. researchgate.netresearchgate.net The polarity of the solvent can shift this equilibrium toward the more reactive cationic species, thus accelerating the polymerization rate. researchgate.net

Detailed kinetic analyses often show a linear pseudo-first-order plot, indicating a constant number of propagating species, which is characteristic of a living polymerization. nih.govrsc.org However, some studies have noted that the propagation rate constant (kₚ) can increase significantly after the initial propagation step. researchgate.net This has been attributed to a neighboring, intramolecular dipole-ion polarization effect that stabilizes the transition state. researchgate.net

Table 1: Propagation Rate Constants (kₚ) for CROP of 2-Ethyl-2-Oxazoline with Various Initiators.
InitiatorTemperature (°C)Solventkₚ (L·mol⁻¹·s⁻¹)Reference
Methyl triflate (MeOTf)90Dihydrolevoglucosenone (DLG)6.7 x 10⁻³ researchgate.net
2-Ethyl-3-methyl-2-oxazolinium triflate (EtOxMeOTf)90Dihydrolevoglucosenone (DLG)6.6 x 10⁻³ researchgate.net
Methyl triflate (MeOTf)60Dihydrolevoglucosenone (DLG)1.5 x 10⁻³ nih.gov
2-Ethyl-3-methyl-2-oxazolinium triflate (EtOxMeOTf)60Dihydrolevoglucosenone (DLG)1.4 x 10⁻³ nih.gov

Kinetic Studies on One-Pot Synthesis of Oxazolidine Derivatives

Mechanistic Pathways of Functional Group Transformations on the Oxazolidine Ring

The oxazolidine ring, while stable, can undergo specific functional group transformations, most notably ring-opening reactions. These transformations are crucial for converting oxazolidines into other valuable chemical entities.

One such transformation is the potassium tert-butoxide (KOt-Bu)-promoted selective ring-opening N-alkylation of 2-oxazolines with benzyl (B1604629) halides. nih.govbeilstein-journals.org Although this applies to the related oxazoline structure, the mechanism provides insight into potential pathways for oxazolidines. The proposed mechanism begins with the formation of an iminium ether intermediate from the reaction of the oxazoline with the benzyl bromide in the presence of KOt-Bu. beilstein-journals.org A subsequent nucleophilic substitution of the nitrogen atom onto another molecule of benzyl bromide forms an ammonium (B1175870) intermediate, which then rearranges to yield the final 2-aminoethyl acetate (B1210297) product. beilstein-journals.org

Under acidic conditions, oxazolines and related heterocycles typically undergo nucleophilic ring-opening via an Sₙ2 attack at the C5 position of the ring, transforming them into β-substituted carboxamides. nih.govbeilstein-journals.org

Furthermore, N-enoyl oxazolidine-2-thiones can undergo an electrocyclic intramolecular rearrangement catalyzed by SnCl₄. This reaction proceeds smoothly at low temperatures to afford a cycloadduct, which can then be treated with sodium borohydride (B1222165) to detach the chiral auxiliary and yield β-mercapto alcohols. scribd.com Such transformations highlight the utility of the oxazolidine framework in facilitating complex molecular rearrangements and the synthesis of functionalized acyclic molecules. The transposition of functional groups is a key strategy in organic synthesis, allowing for the modification of molecular frameworks in ways that can significantly alter their properties and reactivity. rsc.org

Stereochemical Control and Asymmetric Induction Mechanisms in Oxazolidine-Mediated Reactions

Chiral oxazolidinone derivatives are among the most powerful and widely used chiral auxiliaries in asymmetric synthesis. researchgate.netwikipedia.org They are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction, after which they can be removed. Their effectiveness stems from their ability to enforce a rigid and well-defined conformational arrangement upon chelation with a metal ion, combined with the steric hindrance provided by a substituent at the C-4 position. researchgate.net

In asymmetric aldol (B89426) reactions, N-acyloxazolidinones are deprotonated to form a metal enolate. wikipedia.org The choice of reagents can selectively produce either the (Z)- or (E)-enolate. harvard.edu According to the Zimmerman-Traxler model, these enolates react with aldehydes via a six-membered, chair-like pericyclic transition state. harvard.edu The substituent on the chiral auxiliary (e.g., at C-4) effectively blocks one face of the enolate. This forces the aldehyde to approach from the less hindered face, thereby leading to the formation of one diastereomer in high excess. wikipedia.org Specifically, a (Z)-enolate generally yields the syn-aldol adduct, while an (E)-enolate gives the anti-aldol adduct, by minimizing 1,3-diaxial interactions in the respective transition states. harvard.edu

A similar principle applies to the asymmetric conjugate addition of nucleophiles to α,β-unsaturated N-enoyl oxazolidinones. Mechanistic probes using double asymmetric induction suggest that the reactive conformation of the N-acyl oxazolidinone can be determined. researchgate.net For the conjugate addition of a lithium amide, the results were consistent with the reaction proceeding through an anti-s-cis conformation of the N-enoyl oxazolidinone, where the chiral auxiliary dictates the facial selectivity of the nucleophilic attack. researchgate.net

Decarboxylation Mechanisms of Oxazolidine-2-one Derivatives

Oxazolidin-2-ones, which are carbamate (B1207046) derivatives of amino alcohols, can undergo decarboxylation under specific conditions to serve as precursors to amines and other heterocycles. This reaction often involves the use of a promoter, such as a strong acid. For example, triflic acid can promote the decarboxylation of adamantane-oxazolidine-2-one. unizg.hr The mechanism involves the addition of a nucleophile to the oxazolidinone moiety, which is accompanied by the release of carbon dioxide (CO₂). unizg.hr In this context, the oxazolidinone acts as a "latent aziridine equivalent," providing a safer alternative to using toxic aziridines directly for the synthesis of aminoethylated products. rsc.orgacs.org

The decarboxylation of oxazolidin-5-one derivatives, which can be formed in situ from the condensation of an α-amino acid and a carbonyl compound, is another important mechanistic pathway. d-nb.info The thermally labile oxazolidin-5-one can undergo decarboxylation through a dipolar [3+2] cycloreversion process. d-nb.info This step furnishes an azomethine ylide, a highly reactive intermediate that can be trapped by various species in subsequent steps. d-nb.info

The fundamental mechanism of decarboxylation for molecules like β-keto acids, which is analogous, proceeds through a cyclic, concerted six-membered transition state. masterorganicchemistry.com This process involves the transfer of the acidic proton to the carbonyl oxygen while the C-C bond cleaves, leading to the formation of an enol intermediate and the release of CO₂. The enol then tautomerizes to the more stable keto form. masterorganicchemistry.com This pathway avoids the formation of a high-energy carbanion and explains why the reaction occurs readily upon heating. masterorganicchemistry.com

Applications of 2 Ethyl Substituted Oxazolidine Derivatives in Organic Synthesis and Catalysis

Chiral Auxiliaries in Asymmetric Organic Transformations

Chiral oxazolidinones, a class of oxidized oxazolidine (B1195125) derivatives, have been extensively utilized as chiral auxiliaries to control the stereochemical outcome of various reactions. These auxiliaries are temporarily attached to a substrate, direct the formation of a new stereocenter, and are subsequently cleaved to yield the desired enantiomerically enriched product. While a wide range of substituents on the oxazolidinone core have been explored, this section will focus on the impact of 2-alkyl substitution, with a particular emphasis on 2-ethyl derivatives where documented.

Application in Diastereoselective Alkylation Reactions

The enolates derived from N-acyl oxazolidinones are powerful nucleophiles for the formation of carbon-carbon bonds. The stereochemical outcome of their alkylation reactions is effectively controlled by the chiral auxiliary. The bulky substituent at the C4 position of the oxazolidinone ring typically shields one face of the enolate, directing the incoming electrophile to the opposite face.

In a representative example, the N-propionyl derivative of a chiral oxazolidinone is deprotonated with a strong base like sodium bis(trimethylsilyl)amide to form a rigid Z-enolate. williams.edu The subsequent alkylation with an electrophile, such as allyl iodide, proceeds with high diastereoselectivity. williams.edu The stereocontrol is dictated by the steric bulk of the auxiliary's substituent, which directs the alkylating agent to the less hindered face of the enolate. While many studies have employed auxiliaries with benzyl (B1604629) or isopropyl groups at the 4-position, the principle extends to derivatives with varying substitution patterns. williams.eduwikipedia.org For instance, a study on a camphor-derived imidazolidinone auxiliary demonstrated that its acylated derivatives undergo highly diastereoselective alkylation upon treatment with primary halides. researchgate.net

The efficiency of these diastereoselective alkylations is often high, with diastereomeric ratios frequently exceeding 98:2. williams.edu After the alkylation step, the chiral auxiliary can be cleaved under mild conditions, such as hydrolysis with lithium hydroperoxide, to afford the chiral carboxylic acid and recover the auxiliary for reuse. williams.edunih.gov

Table 1: Diastereoselective Alkylation of N-Acyl Oxazolidinone Derivatives

N-Acyl GroupElectrophileBaseDiastereomeric Ratio (d.r.)Reference
PropionylAllyl iodideNaN(TMS)₂98:2 williams.edu
PropionylBenzyl bromideLDA>99% nih.gov
ButanoylMethyl iodideLDA>99% nih.gov

This table presents representative data for diastereoselective alkylation reactions of N-acyl oxazolidinones, highlighting the high levels of stereocontrol achieved.

Utility in Asymmetric Aldol (B89426) Reactions for Natural Product Synthesis

The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products. researchgate.net Chiral oxazolidinone auxiliaries have been instrumental in controlling the stereochemistry of these reactions. wikipedia.orgresearchgate.net

The boron or titanium enolates of N-acyl oxazolidinones react with aldehydes to produce syn-aldol adducts with a high degree of stereocontrol. scielo.org.mx The stereochemical outcome is dependent on the specific metal enolate and the reaction conditions employed. For example, the use of dicyclohexylboron chloride or titanium tetrachloride as a Lewis acid can lead to the formation of different aldol adducts. The ability to selectively generate either "Evans syn" or "non-Evans syn" aldol products from the same chiral auxiliary by modifying the reaction conditions adds to the versatility of this methodology. researchgate.net

Other Asymmetric Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond alkylation and aldol reactions, chiral oxazolidinone auxiliaries have been successfully applied to a range of other asymmetric transformations for the formation of both carbon-carbon and carbon-heteroatom bonds.

In the realm of asymmetric carbon-carbon bond formation , these auxiliaries have been employed in Diels-Alder reactions, Michael additions, and trifluoromethylation reactions. wikipedia.orgnih.gov For example, a ruthenium-catalyzed radical addition of a trifluoromethyl group to zirconium enolates of N-acyl oxazolidinones provides a method for stereoselective trifluoromethylation. nih.gov

For asymmetric carbon-heteroatom bond formation , chiral oxazolidinones have proven effective in directing amination, hydroxylation, and halogenation reactions. An iron(II) bis(oxazoline) complex has been used to catalyze the regioselective and enantioselective oxyamination of alkenes with N-sulfonyl oxaziridines, leading to the formation of oxazolidine products that can be converted to enantioenriched amino alcohols. nih.gov Furthermore, an asymmetric halo-aldol reaction using Evans oxazolidinones as chiral auxiliaries has been developed for tandem iodine-carbon and carbon-carbon bond formations, yielding halo aldols with excellent diastereoselectivity. acs.org

Ligands in Transition Metal Catalysis

The chiral environment provided by oxazolidine derivatives can also be harnessed in the form of ligands for transition metal catalysts. The stereogenic centers on the oxazoline (B21484) ring can effectively influence the stereochemical outcome of a catalytic cycle.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Oxazolidine Ligands

Palladium-catalyzed cross-coupling reactions are a fundamental tool for the construction of carbon-carbon and carbon-heteroatom bonds. nih.govacs.org The development of chiral ligands has enabled asymmetric versions of these powerful reactions. Chiral oxazoline-containing ligands, such as those of the PHOX (phosphinooxazoline) and SOX (sulfoxide-oxazoline) types, have emerged as highly effective in a variety of palladium-catalyzed transformations. nih.gov

In these ligands, the oxazoline ring, often bearing a substituent at the 4-position, provides the chiral environment that directs the enantioselectivity of the reaction. While specific examples focusing solely on 2-ethyl-oxazolidine ligands are not extensively documented, the principles are well-established with a variety of other substituents. For instance, sulfoxide-oxazoline (SOX) ligands in conjunction with palladium acetate (B1210297) have been shown to be effective in allylic C-H functionalizations. nih.gov The modular nature of these ligands allows for fine-tuning of the steric and electronic properties to optimize reactivity and selectivity for a given substrate. nih.gov

Iron-Catalyzed Asymmetric Hydrosilylation and Aziridination Reactions

The use of earth-abundant and environmentally benign metals like iron in catalysis is a rapidly growing area of research. mdpi.com Chiral oxazoline-containing ligands have been instrumental in the development of enantioselective iron-catalyzed reactions.

Asymmetric Hydrosilylation: Iron complexes of chiral iminopyridine-oxazoline (IPO) and bis(oxazoline) (BOX) ligands have been successfully employed in the asymmetric hydrosilylation of ketones. rsc.orgnih.govuniv.kiev.ua These reactions provide an efficient route to chiral secondary alcohols. For example, a series of iron complexes with chiral IPO ligands, bearing various substituents on the oxazoline ring, exhibited excellent activity and high enantioselectivity in the hydrosilylation of aryl ketones. rsc.orgnih.gov The steric bulk of the substituent on the oxazoline ring has been shown to have a significant impact on the enantioselectivity of the reaction. rsc.org

Table 2: Iron-Catalyzed Asymmetric Hydrosilylation of Ketones with Chiral Oxazoline-Containing Ligands

Ligand TypeKetone SubstrateHydrosilaneEnantiomeric Excess (ee)Reference
Iminopyridine-Oxazoline (IPO)Aryl KetonesPh₂SiH₂up to 93% rsc.org
Bis(oxazolinyl)phenylamine (Bopa)Ketones(EtO)₂MeSiHup to 88% rsc.org
Pyridine-bis(oxazoline) (Pybox)Acetophenones(EtO)₃SiHup to 54% rsc.org

This table summarizes the performance of different chiral oxazoline-based ligands in the iron-catalyzed asymmetric hydrosilylation of ketones.

Asymmetric Aziridination: The synthesis of chiral aziridines, valuable building blocks in organic synthesis, can be achieved through iron-catalyzed asymmetric aziridination reactions. Iron(II) complexes of pyridine-bis(oxazoline) (pybox) ligands have been shown to catalyze the reaction of imines with ethyl diazoacetate to form cis-aziridines, albeit with moderate enantioselectivity. rsc.orgrsc.org In other work, an iron(II) bis(oxazoline) complex was found to catalyze the asymmetric oxyamination of olefins, which can be seen as a competing pathway to aziridination in some systems. nih.gov While highly enantioselective iron-catalyzed aziridination remains a challenge, the use of chiral oxazoline-based ligands continues to be a promising strategy. researchgate.net

Scandium-Catalyzed Asymmetric Annulation Reactions

Scandium-based catalysts have emerged as powerful tools for orchestrating asymmetric transformations. One notable application is the catalytic asymmetric (3+2) annulation of aziridines with aldehydes, which yields optically active functionalized oxazolidine derivatives. nih.govbeilstein-journals.org This reaction provides an efficient route to chiral oxazolidines with high levels of stereocontrol.

A prominent catalytic system for this transformation involves a complex generated from a salen ligand and scandium triflate (Sc(OTf)₃). nih.govbeilstein-journals.org The reaction between dialkyl 3-aryl-1-sulfonylaziridine-2,2-dicarboxylates and various aldehydes, catalyzed by the salen–Sc(OTf)₃ complex, produces the desired oxazolidine products in moderate to good yields with good to excellent enantioselectivities and high diastereoselectivities. nih.govbeilstein-journals.org

The proposed mechanism suggests that the salen-Sc(OTf)₃ catalyst coordinates with the two carboxylate groups of the aziridine (B145994), facilitating a ring-opening to form an azomethine ylide intermediate. nih.gov This intermediate then undergoes a [3+2] cycloaddition with the aldehyde through an endo transition state to generate the final oxazolidine product and regenerate the catalyst. nih.gov

In related research, scandium(III)-PyBox complexes have also been investigated as powerful catalysts in asymmetric annulation reactions, such as the [3+2] annulation of alkylidene oxindoles with allylsilane nucleophiles. nsf.gov These studies highlight the complexity and tunability of scandium catalytic systems, where factors like the counterion (e.g., triflate vs. BArF) and pre-complexation protocols significantly influence reaction rates and efficiency. nsf.gov

Table 1: Scandium-Catalyzed Asymmetric Annulation for Oxazolidine Synthesis This is an interactive data table. You can sort and filter the data.

Catalyst System Reactants Product Type Yield Enantioselectivity (ee) Diastereoselectivity (dr) Reference
Salen-Sc(OTf)₃ Aziridine-2,2-dicarboxylates & Aldehydes Functionalized Oxazolidines Moderate to Good Good to Excellent High nih.govbeilstein-journals.org

Copper-Catalyzed C-S Bond Formation with Oxazolidin-2-thiones

Oxazolidin-2-thiones are versatile intermediates, particularly in the formation of carbon-sulfur (C-S) bonds. Copper-catalyzed cross-coupling reactions provide an effective method for the S-arylation of these compounds. mdpi.comnih.govktu.edu These reactions are valuable for creating S-substituted chiral molecules, which are important in asymmetric synthesis and as components of biologically active compounds. mdpi.comnih.gov

A notable example is the chemoselective S-arylation of furanose-fused oxazolidine-2-thiones with aryl iodides. mdpi.comnih.govktu.edu This transformation is efficiently catalyzed by a system comprising copper iodide (CuI) and N,N'-dimethylethylenediamine (DMEDA) as a ligand, typically in dioxane at temperatures ranging from 60–90 °C. mdpi.comnih.govktu.edu The resulting S-arylated chiral oxazolines are obtained in reasonable to good yields under relatively mild conditions. mdpi.comnih.gov This method is advantageous due to the low cost of the copper catalyst and its tolerance for various functional groups. mdpi.comnih.govktu.edu

The utility of copper catalysis extends to one-pot cascade reactions. For instance, a system of Cu(OTf)₂ and DMEDA has been used to catalyze the reaction between alkynyl bromides and oxazolidine-2-thione derivatives, leading to cyclized products where C-N and C-S bonds are formed simultaneously. asianpubs.org Furthermore, new protocols for C-S bond formation have been developed through the selective cross-coupling of a thiyl radical and an isobutyronitrile (B166230) radical, a process also mediated by a copper catalyst. rsc.org

Table 2: Copper-Catalyzed C-S Bond Formation with Oxazolidin-2-thiones This is an interactive data table. You can sort and filter the data.

Catalyst System Substrates Reaction Type Product Yield Reference
CuI / DMEDA Furanose-fused Oxazolidine-2-thiones & Aryl Iodides S-Arylation S-Arylated Chiral Oxazolines Reasonable to Good mdpi.comnih.govktu.edu

Rhenium Carbonyl Complexes with Fused Oxazolidine Ligands

Rhenium carbonyl complexes have found applications in catalysis, and the incorporation of chiral ligands like oxazolidines can lead to novel coordination compounds with interesting structural and reactive properties. Research has focused on the synthesis and characterization of rhenium complexes featuring fused bis-oxazolidine ligands. osti.govrsc.org

A tetradentate fused bis-oxazolidine (FOX) ligand can be coordinated to a rhenium carbonyl fragment, Re(CO)₃⁺. osti.govrsc.org In this arrangement, the ligand typically binds in a κ³-NNN fashion, resulting in an octahedral complex. osti.govrsc.org The hydroxymethyl group present on the FOX ligand can be deprotonated, leading to a change in the coordination mode to a κ³-ONN binding. rsc.org These structural modifications are crucial for tuning the electronic and steric properties of the metal center, although further reactivity, such as the loss of a CO ligand, has proven to be challenging. rsc.org The development of such complexes is part of a broader effort to explore the catalytic potential of rhenium in various organic transformations. researchgate.netdntb.gov.ua

Organocatalysis and Metal-Free Catalytic Systems

The field of organocatalysis, which utilizes small organic molecules as catalysts, offers a more sustainable and often less toxic alternative to metal-based catalysis. acs.orgnih.gov Oxazolidine derivatives have played a significant role in this area, both as chiral catalysts themselves and as key components in metal-free catalytic systems.

Chiral oxazolidines have been shown to act as effective precursors to transient N-heterocyclic carbenes (NHCs). kaust.edu.sa These in-situ generated NHCs can participate in copper-free asymmetric reactions, such as conjugate additions and allylic alkylations, demonstrating excellent regio- and enantio-selectivities (up to 99% ee). kaust.edu.sa This approach circumvents the need for a metal co-catalyst, relying solely on the organic oxazolidine molecule to drive the enantioselective transformation.

Furthermore, metal-free systems are being developed for important reactions like the synthesis of oxazolidinones from epoxy amines and carbon dioxide. rsc.org While many systems rely on metal catalysts, recent work has demonstrated the efficacy of organocatalysts, such as the organic base 1,5,7-triazabicyclodec-5-ene (TBD), either in solution or immobilized on a solid support, to facilitate this conversion. rsc.org The development of such metal-free methods is a significant step towards greener chemical synthesis. google.com

Building Blocks for Complex Molecular Architectures and Pharmaceuticals

Oxazolidine derivatives are highly valued as chiral building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. beilstein-journals.orgresearchgate.net Their rigid ring structure and the stereocenters that can be readily installed make them ideal chiral auxiliaries, guiding the stereochemical outcome of subsequent reactions.

The Evans oxazolidinone methodology is a classic example, where an N-acyl oxazolidinone is used to direct diastereoselective alkylations, aldol reactions, and other bond-forming processes. nih.govmdpi.com For instance, the TiCl₄-mediated alkylation of (4R)-4-benzyl-3-propionyl-2-oxazolidinones allows for the synthesis of α-substituted propionic acids with high diastereoselectivity. mdpi.com After the desired stereocenter is created, the chiral auxiliary can be cleaved to reveal the product and can often be recovered. mdpi.com

This building block strategy is fundamental to accessing complex, biologically active molecules. Oxazolidine moieties are found within the structures of important pharmaceuticals, such as the FDA-approved antibiotic linezolid. beilstein-journals.orgresearchgate.net They also serve as precursors to critical fragments of larger molecules, for example, as a synthetic precursor to the side-chain of the anticancer drug paclitaxel. beilstein-journals.orgresearchgate.net The synthesis of complex natural products like the archazolids, which are potent V-ATPase inhibitors with anticancer activity, relies on the assembly of multiple chiral building blocks, underscoring the importance of methodologies that can create stereochemically rich fragments efficiently. beilstein-journals.org The compound 2-ethyl-2-methyl-oxazolidine itself is noted as a key intermediate in the synthesis of various biologically active compounds.

Integration in Carbon Dioxide Chemical Fixation to Cyclic Carbonates

The chemical fixation of carbon dioxide (CO₂) into valuable chemicals is a critical area of research for sustainable chemistry. mdpi.comiupac.org The synthesis of five-membered cyclic carbonates and oxazolidinones from CO₂ are 100% atom-economical reactions that convert a greenhouse gas into useful products. mdpi.comresearchgate.net

The synthesis of 2-oxazolidinones from the reaction of aziridines and CO₂ is a well-established route for CO₂ fixation. mdpi.comsciengine.com This reaction is often catalyzed by various systems, including metal-based catalysts and, more recently, organocatalysts. rsc.orgsciengine.com

Another important pathway involves the three-component reaction of propargylic alcohols, amines, and CO₂. nih.gov Catalytic systems, such as a combination of CuI and an ionic liquid, can facilitate this one-pot synthesis of oxazolidinones. nih.gov The proposed mechanism for this reaction often proceeds through the formation of an α-alkylidene cyclic carbonate intermediate. nih.gov This intermediate is formed by the cycloaddition of CO₂ with the propargylic alcohol, which then reacts with the amine to yield the final oxazolidinone product. nih.gov This integration of CO₂ into the oxazolidinone structure highlights a green and atom-efficient synthetic strategy. mdpi.com

Advanced Characterization and Spectroscopic Analysis of 2 Ethyl Substituted Oxazolidine Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of newly synthesized compounds. Methods such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the atomic connectivity, functional groups, and molecular weight of 2-ethyl-oxazolidine derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 2-ethyl-oxazolidine derivatives. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

¹H NMR Spectroscopy provides information on the proton environment. For 2-ethyl-oxazolidine derivatives, the spectrum typically reveals signals corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), as well as distinct signals for the protons on the oxazolidine (B1195125) ring. For instance, in the analysis of 2-ethyl-3-oxazolidineethanol, the ¹H NMR spectrum is a key tool for confirming its structure. google.com Similarly, the synthesis of methacrylated poly(2-ethyl-2-oxazoline) was confirmed using ¹H NMR to determine the degrees of hydrolysis and methacrylation.

¹³C NMR Spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the number and type of carbon environments. In a study of oxazolidine derivatives, ¹³C NMR data was compared with literature values to confirm the structure of the synthesized compounds. For 2-ethyl-2-methyl-oxazolidine, spectral information, including ¹³C NMR data, is available in public databases.

³¹P NMR Spectroscopy is a specialized NMR technique used when a phosphorus atom is present in the molecule. It is not typically applied to standard 2-ethyl-oxazolidine derivatives unless they have been functionalized with a phosphorus-containing group. No specific research findings involving ³¹P NMR for the title compound were prominent in the reviewed literature.

The following table summarizes representative NMR data for related 2-ethyl-substituted heterocyclic compounds.

CompoundNucleusChemical Shift (δ) ppmDescription
(S)-4-Phenyl-1,3-oxazolidin-2-one Derivative¹H NMR7.40–7.26 (m, 5H), 6.25 (br, s, 1H), 5.71 (d, 1H, J = 8.0 Hz), 4.21 (m, 1H), 0.81 (d, 3H, J = 6.6 Hz)Data corresponds to a related oxazolidinone chiral auxiliary.
¹³C NMR159.6, 135.0, 128.6, 126.0, 81.2, 52.6, 17.8Data corresponds to a related oxazolidinone chiral auxiliary.
Poly(2-ethyl-2-oxazoline) thionated¹H NMR0.95–1.05, 1.22, 2.2–2.4, 3.3–3.45Signals correspond to side chain methyl, thionation-shifted methyl, side chain methylene, and backbone protons, respectively.

This table is generated based on data for related structures to illustrate the application of the technique.

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching, bending), and the frequencies of these absorptions are characteristic of specific bonds.

For 2-ethyl-oxazolidine derivatives, FT-IR spectra can confirm the presence of key structural features:

C-O-C Stretching: The ether linkage within the oxazolidine ring typically shows a strong absorption band in the 1150-1080 cm⁻¹ region.

C-N Stretching: The amine C-N stretch is usually observed in the 1250-1020 cm⁻¹ range.

N-H Bending: For N-unsubstituted or N-monosubstituted oxazolidines, an N-H bending vibration may be visible around 1650-1500 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching from the ethyl group and the ring appears as sharp peaks in the 3000-2850 cm⁻¹ region.

In the synthesis of 2-ethyl-3-oxazolidineethanol, FT-IR was used alongside NMR and mass spectrometry to characterize the final product. google.com Studies on plasma-polymerized films of 2-ethyl-2-oxazoline (B78409) also utilized FT-IR to identify characteristic bonds, including a band between 1800-1600 cm⁻¹ typical for the C=N stretching of the oxazoline (B21484) ring, which indicates its partial preservation in the polymer.

Functional GroupBondCharacteristic Absorption (cm⁻¹)Reference Compound
Amine/AmideN-H~1550Poly(2-ethyl-2-oxazoline) film
Imine/AmideC=N / C=O1800 - 1600Poly(2-ethyl-2-oxazoline) film
AlkaneC-H (stretch)3000 - 2850General for aliphatic compounds
EtherC-O-C (stretch)1150 - 1080General for oxazolidine ring

This table provides representative absorption ranges for functional groups found in oxazolidine and oxazoline derivatives.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization (ESI-MS) is a soft ionization technique often coupled with tandem mass spectrometry (MS/MS) for detailed structural analysis. It is particularly useful for polar and thermally labile molecules. For example, ESI-MS/MS was successfully used to characterize 2-ethyl-3-oxazolidineethanol, confirming its molecular structure through controlled fragmentation. google.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) is another soft ionization technique, primarily used for large molecules like polymers, but it can also be applied to smaller molecules.

For smaller molecules like 2-ethyl-oxazolidine derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is also commonly employed. The GC separates the compound from a mixture, and the MS provides a mass spectrum. The NIST Mass Spectrometry Data Center contains GC-MS data for related compounds like 2-ethyl-2-oxazoline, showing a top peak at m/z 69 and a molecular ion peak at m/z 99. Similarly, GC-MS data is available for 2-ethyl-2-methyl-oxazolidine.

CompoundTechniqueKey m/z valuesInterpretation
2-ethyl-2-oxazolineGC-MS99, 98, 69Molecular ion (M+), [M-H]+, and major fragment.
2-ethyl-3-oxazolidineethanolESI-MS/MS-Used for structural characterization. google.com
2-ethyl-2-methyl-oxazolidineGC-MS-Spectral data available in databases.

This table summarizes mass spectrometry findings for related compounds to illustrate the technique's application.

X-ray Diffraction Analysis for Solid-State Structures

While a crystal structure for "2-ethyl-oxazolidine" itself was not found in the surveyed literature, XRD has been extensively applied to derivatives and related polymers. For instance, XRD analysis of perovskite solar cells treated with poly(2-ethyl-2-oxazoline) showed that the treatment improved the crystallinity of the perovskite film. In another study, XRD was used to confirm the successful integration of lithium-silver oxide nanoparticles into a poly(2-ethyl-2-oxazoline) matrix. The technique is also crucial for characterizing the crystalline nature of solid dispersions containing poly(2-ethyl-2-oxazoline) and active pharmaceutical ingredients. These examples highlight the utility of XRD in analyzing the solid-state properties of materials containing the 2-ethyl-oxazoline moiety, a close structural relative of 2-ethyl-oxazolidine.

Chromatographic Techniques for Purity and Compositional Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both the purification of synthesized compounds and the validation of their purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of a chemical compound. It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). A detector, often a UV-Vis spectrophotometer, quantifies the amount of each component as it elutes from the column.

In the context of oxazolidine synthesis, HPLC is critical for post-synthesis validation. For example, a methodological answer for validating the purity of 2-ethyl-2-methyloxazolidine suggests that HPLC is required to assess purity to a level of >98%. A certificate of analysis for a more complex derivative, 3-Ethyl-2-methyl-2-(3-methylbutyl)-oxazolidine, reported an HPLC purity of 99.92%, demonstrating the technique's precision. Furthermore, in a patent describing the synthesis of O-substituted serine derivatives, which include oxazolidine carboxylic acids, HPLC analysis was the method of choice for calculating the purity of the target substance. These instances underscore the indispensable role of HPLC in confirming the purity of 2-ethyl-substituted oxazolidine derivatives, ensuring they meet the stringent quality requirements for their intended applications.

Size Exclusion Chromatography (SEC) for Polymeric Derivatives

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable technique for characterizing the molecular weight and molecular weight distribution of polymeric derivatives of 2-ethyl-oxazolidine, primarily poly(2-ethyl-2-oxazoline) (PEtOx). vt.edu This method separates polymer molecules based on their hydrodynamic volume in solution, providing critical data on number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI, Đ = Mw/Mn). mdpi.com

The living nature of the cationic ring-opening polymerization (CROP) of 2-ethyl-2-oxazoline allows for the synthesis of well-defined polymers with controlled architectures and narrow molecular weight distributions. rsc.org SEC is routinely used to verify this control, with monomodal and symmetrical chromatograms indicating a successful, controlled polymerization. nih.govvt.edu

Instrumentation and Eluents

A typical SEC system for analyzing PEtOx derivatives consists of a pump, an autosampler, a column oven, and one or more detectors. mdpi.commdpi.com Common detectors include Refractive Index (RI), UV-Vis, Multi-Angle Laser Light Scattering (MALLS), and viscometers. vt.edu The combination of these detectors in a multi-detection SEC setup allows for the determination of absolute molecular weights, which is particularly crucial for oligomeric samples where light scattering and viscosity detectors may have limitations. vt.edu

The choice of eluent (mobile phase) is critical to prevent interactions between the polymer and the stationary phase of the column. For PEtOx and its copolymers, several solvent systems are employed:

N,N-Dimethylacetamide (DMAC) with lithium chloride (LiCl). mdpi.com

N-Methylpyrrolidone (NMP) containing lithium bromide (LiBr), used to minimize polymer-solvent interactions. vt.edu

Hexafluoroisopropanol (HFIP) , often supplemented with salts like potassium trifluoroacetate. beilstein-journals.orgacs.org

Tetrahydrofuran (B95107) (THF) , typically containing additives like triethylamine (B128534) (TEA) and butylated hydroxytoluene (BHT). rsc.orgrsc.org

Aqueous mobile phases , sometimes containing EDTA, are used for water-soluble block copolymers. nih.gov

Research Findings from SEC Analysis

SEC has been instrumental in elucidating the structure-property relationships of PEtOx-based polymers. Studies have investigated how initiators, monomer-to-initiator ratios, and reaction conditions influence the resulting polymer characteristics.

For instance, the choice of initiator significantly impacts the control over the polymerization. Polymerizations initiated with methyl triflate have been shown to produce PEtOx oligomers with low PDI values (1.10-1.15) and symmetrical SEC chromatograms. vt.edu In contrast, initiators containing halides, such as benzyl (B1604629) chloride or diiodo-p-xylene, often result in higher PDI values (1.30-1.40), which is attributed to slower initiation rates compared to propagation. vt.edu The purity of reagents and solvents is also paramount; the distillation of both 2-ethyl-2-oxazoline monomer and the acetonitrile (B52724) solvent has been shown to be necessary to achieve high polymerization yields and low PDI values consistently. google.com

The following table summarizes SEC data for PEtOx homopolymers synthesized under different conditions.

Table 1: SEC Data for Poly(2-ethyl-2-oxazoline) Homopolymers An interactive table showing the impact of synthesis conditions on polymer characteristics.

Initiator Solvent M/I Ratio M_n ( g/mol ) PDI (Đ) Source(s)
Methyl p-toluenesulfonate Acetonitrile 500 53,750 1.11 google.com
Methyl p-toluenesulfonate Acetonitrile 500 53,150 1.14 google.com
Methyl triflate Acetonitrile 100 - 1.10-1.15 vt.edu
Benzyl chloride Acetonitrile - - 1.30-1.40 vt.edu
EtOxMeOTf Oxazolinium Salt Dihydrolevoglucosenone 20 ~2,500 <1.2 beilstein-journals.org
MeOTs Dihydrolevoglucosenone 20 5,100 Bimodal beilstein-journals.org
Propargyl p-toluenesulfonate Acetonitrile 20 2,700 1.12 mdpi.com

SEC is also a primary tool for confirming the synthesis of block copolymers. The successful formation of a second block is evidenced by a clear shift in the SEC trace to a shorter retention time (higher molecular weight) compared to the original macroinitiator, while maintaining a low PDI. nih.gov This has been demonstrated in the synthesis of various amphiphilic and double hydrophilic block copolymers.

For example, in the synthesis of pEOx-b-poly(L-glutamic acid), the SEC chromatogram showed an increase in M_n from 3.43 kDa for the PEtOx macroinitiator to 4.57 kDa for the final block copolymer. nih.gov Similarly, the synthesis of a diblock copolymer from 2-ethylthio-2-oxazoline and 2-ethyl-2-oxazoline showed a distinct shift in retention time after the polymerization of the second block, with the PDI remaining low (<1.3). nih.gov

Table 2: SEC Analysis of PEtOx-Containing Block Copolymers An interactive table illustrating the characterization of block copolymers via SEC.

Polymer System M_n ( g/mol ) M_w ( g/mol ) PDI (Đ) Source(s)
pEOx-Pip-NH (Macroinitiator) 3,430 5,060 1.47 nih.gov
pEOx-b-poly(L-glutamic acid) 4,570 8,840 1.93 nih.gov
P(ButeneOx)-b-P(EtOx) (P2) 2,300 2,500 1.32 rsc.org
P(ButeneOx)-b-P(EtOx) (P3) 3,900 3,900 1.35 rsc.org
P(EtOx)42 (Macroinitiator) 4,200 4,800 1.14 acs.org
P(EtOx)42-b-P(iStOx)10 6,800 7,900 1.16 acs.org
P(EtOx)23-BCN - - 1.13 royalsocietypublishing.org

While SEC is powerful, challenges such as peak tailing can occur, especially when targeting high molecular weight PEtOx, which may be due to side reactions during polymerization. acs.org In some cases, bimodal or multimodal distributions are observed, indicating issues like chain transfer or the presence of by-products. beilstein-journals.org The use of advanced techniques like liquid chromatography at critical conditions (LCCC) and multidimensional chromatography can provide more detailed insights into the compositional and functional heterogeneity of complex PEtOx derivatives. vt.eduroyalsocietypublishing.org

Computational Chemistry and Molecular Modeling Studies of 2 Ethyl Substituted Oxazolidine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of molecules and predict their reactivity. Methods such as Density Functional Theory (DFT) and ab initio calculations provide a detailed understanding of orbital energies, charge distributions, and molecular electrostatic potentials, which are crucial for assessing the chemical behavior of 2-ethyl-oxazolidine. researchgate.net

These calculations can predict various properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its capacity to accept electrons. researchgate.net The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a key indicator of the molecule's kinetic stability and reactivity. researchgate.netnih.gov A smaller energy gap generally implies higher reactivity. acs.org

Natural Bond Orbital (NBO) analysis is another powerful tool used to study electron delocalization and conjugative interactions within the molecule. acs.org This method provides information on donor-acceptor interactions, which can explain the stability and reactivity patterns observed in 2-ethyl-oxazolidine. acs.org

Table 1: Representative Quantum Chemical Parameters and Their Significance

ParameterSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMOIndicates the propensity of a molecule to donate electrons. researchgate.net
Lowest Unoccupied Molecular Orbital EnergyELUMOIndicates the propensity of a molecule to accept electrons. researchgate.net
HOMO-LUMO Energy GapΔERelates to the chemical reactivity and kinetic stability of the molecule. researchgate.net
Molecular Electrostatic PotentialMEPMaps the charge distribution and predicts sites for electrophilic and nucleophilic attack. researchgate.net
Natural Bond Orbital AnalysisNBODescribes electron delocalization and intramolecular interactions. acs.org

Prediction of Acidity and Basicity Properties

Quantum chemical calculations are particularly useful for predicting the acidity and basicity of molecules. The pKa values, which quantify the acidity of a compound, can be estimated by calculating the Gibbs free energy change associated with deprotonation. researchgate.netresearchgate.net For 2-ethyl-oxazolidine, the primary sites for protonation and deprotonation are the nitrogen and oxygen atoms in the ring, as well as the carbon atoms.

Computational studies on related oxazolidinone systems have shown that the deprotonation at the nitrogen atom is generally favored over the carbon atoms. researchgate.net The acidity of the N-H bond can be influenced by the substituent at the C2 position. The electron-donating nature of the ethyl group in 2-ethyl-oxazolidine would be expected to increase the electron density on the nitrogen atom, thereby influencing its basicity.

The prediction of acidity and basicity relies on comparing the stability of the neutral molecule and its corresponding conjugate acid or base. libretexts.org The more stable the conjugate base, the stronger the acid. libretexts.org Factors that influence the stability of the charged species, such as electronegativity, resonance, and inductive effects, can be quantitatively assessed through computational methods. libretexts.org

Molecular Dynamics and Conformation Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, including conformational changes and intermolecular interactions. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the potential energy surface and the identification of stable conformations.

Conformations of Poly(2-ethyl-2-oxazoline) in Aqueous Solutions

Extensive research has been conducted on the conformational behavior of poly(2-ethyl-2-oxazoline) (PEtOx), a polymer with a repeating unit structurally related to 2-ethyl-oxazolidine. researchgate.netmdpi.comacs.org In aqueous solutions, PEtOx exhibits thermoresponsive behavior, undergoing a phase transition from a soluble to an insoluble state upon heating above its lower critical solution temperature (LCST). acs.orgmdpi.com

MD simulations have revealed that in aqueous solutions below the LCST, PEtOx chains adopt a random coil conformation rather than a rigid helical structure. researchgate.net Hydrogen bonding between the polymer and water molecules plays a crucial role in its solubility. researchgate.net As the temperature increases, these hydrogen bonds are disrupted, leading to the collapse of the polymer chains into a more compact, globular state and subsequent phase separation. acs.org The presence of salts can also influence the conformation by affecting the hydration of the polymer chains. researchgate.net

Single-molecule force spectroscopy studies combined with quantum mechanics calculations have shown that PEtOx can exhibit polyelectrolyte-like behavior in aqueous solutions due to the binding of hydronium ions to the oxygen atoms of the polymer backbone. acs.org This leads to an extended conformation due to electrostatic repulsion. acs.org

Table 2: Conformational Characteristics of Poly(2-ethyl-2-oxazoline) in Different Environments

EnvironmentPredominant ConformationKey Influencing Factors
Aqueous Solution (below LCST)Random Coil researchgate.netHydrogen bonding with water researchgate.net
Aqueous Solution (above LCST)Collapsed Globule mdpi.comDisruption of hydrogen bonds acs.org
NonaneMore compact than in waterSolvent quality
Aqueous Salt SolutionCollapsed Coil researchgate.netDisruption of hydration shell researchgate.net

Intermolecular Interactions in Inclusion Complexes

Oxazolidine (B1195125) derivatives have been shown to form inclusion complexes with host molecules such as cyclodextrins (CDs). scielo.brscielo.br These non-covalent complexes are formed by the encapsulation of a "guest" molecule (the oxazolidine derivative) within the cavity of the "host" molecule (the cyclodextrin). nih.gov The formation and stability of these complexes are driven by various intermolecular interactions, including van der Waals forces, hydrophobic interactions, and hydrogen bonding. scielo.br

Molecular modeling studies are instrumental in understanding the geometry and energetics of these inclusion complexes. scielo.br For instance, in silico studies of an oxazolidine derivative with 2-hydroxypropyl-β-cyclodextrin (2-HPβCD) have demonstrated stable intermolecular interactions. scielo.brscielo.br These studies can predict the stoichiometry of the complex and identify the specific atoms involved in hydrogen bonding between the guest and host molecules. scielo.br The formation of such complexes can enhance the solubility and bioavailability of the guest molecule. scielo.brscielo.br

The ethyl group at the C2 position of 2-ethyl-oxazolidine would likely be encapsulated within the hydrophobic cavity of a cyclodextrin, while the more polar oxazolidine ring could interact with the hydrophilic exterior of the host.

Molecular Docking Studies for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or nucleic acid (receptor). researchgate.net This method is widely used in drug discovery to identify potential drug candidates and to understand the molecular basis of their activity.

Oxazolidinone-based compounds are a class of synthetic antibiotics, and molecular docking studies have been crucial in elucidating their binding interactions with their ribosomal target. rsc.org These studies can reveal the key amino acid residues in the binding site that interact with the ligand and the nature of these interactions, such as hydrogen bonds and hydrophobic contacts. iucr.org

For 2-ethyl-oxazolidine, molecular docking could be employed to explore its potential as a ligand for various biological targets. By screening libraries of compounds against a specific receptor, researchers can prioritize molecules for further experimental testing. nih.gov The docking score, which is an estimation of the binding affinity, and the predicted binding pose provide valuable insights into the ligand-receptor interactions. researchgate.netiucr.org

For example, a molecular docking study of a molecule containing an oxazolidinone moiety with the COVID-19 main protease (PDB ID: 6LU7) identified several key hydrogen bonding interactions between the oxazolidine oxygen atoms and amino acid residues such as GLN110, THR111, and SER158. iucr.org

Table 3: Key Parameters in Molecular Docking Studies

ParameterDescription
Binding Affinity/EnergyAn estimation of the strength of the interaction between the ligand and the receptor. researchgate.net
Binding Pose/ModeThe predicted orientation and conformation of the ligand within the receptor's binding site.
Intermolecular InteractionsIdentification of specific interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. iucr.org
Root Mean Square Deviation (RMSD)A measure of the average distance between the atoms of superimposed molecules, used to validate docking protocols. iucr.org

Elucidation of Reaction Mechanisms through Computational Approaches

Computational chemistry provides a powerful platform for elucidating the detailed mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the corresponding activation energies. acs.org This information is critical for understanding the kinetics and thermodynamics of a reaction and for predicting the formation of different products.

For reactions involving oxazolidine derivatives, computational methods can be used to explore various possible reaction pathways. For instance, studies on the H2S scavenging mechanism by related compounds like triazines and oxazolidines have utilized computational approaches to validate reaction thermodynamics and explain the observed product distributions. nih.gov These studies can justify the formation of certain products and explain why other potential pathways are not observed. nih.gov

In the context of 2-ethyl-oxazolidine, computational methods could be applied to investigate its reactivity in various chemical transformations, such as ring-opening reactions, cycloadditions, or reactions at the C2-substituent. researchgate.netauburn.edu For example, DFT calculations have been used to map the reaction pathways of acyl nitroso compounds, which can be generated in the presence of 2-ethyl-2-oxazoline (B78409), in Diels-Alder reactions. researchgate.net Such studies can determine whether a reaction proceeds through a concerted or stepwise mechanism and can explain the observed stereoselectivity and regioselectivity. auburn.edu

The use of automated reaction path search methods, although computationally intensive, can systematically explore all possible reaction pathways, providing a comprehensive understanding of the reaction mechanism. acs.org

Applications of Poly 2 Ethyl 2 Oxazoline in Advanced Materials Science

Polymer Modification and Functionalization

The ability to tailor the properties of polymers through modification and functionalization is a cornerstone of materials science. PEtOx offers a valuable platform for these modifications due to the living cationic ring-opening polymerization (CROP) of its monomer, 2-ethyl-2-oxazoline (B78409). This controlled polymerization technique allows for the synthesis of PEtOx with well-defined molecular weights and low polydispersity, as well as the introduction of specific functional groups at the chain ends. researchgate.netvt.edu

One common strategy involves using functional initiators or terminating agents during the CROP of 2-ethyl-2-oxazoline. researchgate.netvt.edu This allows for the incorporation of a variety of chemical moieties, such as hydroxyl, amine, or methacrylate (B99206) groups, onto the PEtOx chains. researchgate.netvt.edu These functionalized PEtOx chains can then act as macromonomers or macroinitiators for the synthesis of block and graft copolymers. vt.edunih.gov For instance, hydroxyl-terminated PEtOx can initiate the ring-opening polymerization of other cyclic monomers, leading to the formation of amphiphilic block copolymers. tcichemicals.com Similarly, amine-terminated PEtOx can be used to create multiblock and graft copolymers. vt.edursc.org

The modification of PEtOx is not limited to its chain ends. The amide groups within the polymer backbone can also be chemically altered. For example, partial hydrolysis of PEtOx introduces polyethyleneimine (PEI) units, creating copolymers with altered properties. tcichemicals.comnih.gov Another approach involves the thionation of the amide carbonyl groups using Lawesson's reagent, which has been shown to affect the polymer's solubility and cloud point temperature. acs.org

These modification and functionalization strategies enable the creation of a diverse range of PEtOx-based materials with tailored properties for specific applications.

Surface Coatings and Thin Film Deposition through Plasma Polymerization

The deposition of thin polymer films onto various substrates is crucial for modifying their surface properties, such as biocompatibility and resistance to biofouling. Plasma polymerization has emerged as a solvent-free and versatile technique for creating thin, uniform, and stable polymer coatings. unileon.esgoogle.com Poly(2-ethyl-2-oxazoline) is a suitable candidate for this process due to the low molecular weight and liquid nature of its monomer at room temperature. google.com

Atmospheric pressure plasma polymerization, often utilizing a dielectric barrier discharge, has been successfully employed to deposit PEtOx thin films from 2-ethyl-2-oxazoline vapor. unileon.esresearchgate.net The properties of the resulting films are highly dependent on the deposition parameters, such as monomer flow rate and substrate temperature. unileon.esresearchgate.net For instance, increasing the substrate temperature during deposition has been shown to enhance the stability of the films in aqueous environments. unileon.esresearchgate.net

These plasma-polymerized PEtOx coatings have demonstrated significant potential in biomedical applications. They have been shown to exhibit antibiofouling properties, effectively resisting the formation of bacterial biofilms from strains like S. aureus and E. coli. unileon.esresearchgate.netnih.gov Furthermore, these coatings can be designed to be cell-repellent, a desirable characteristic for certain medical devices. unileon.esresearchgate.net The chemical composition and surface morphology of these films, which can be analyzed by techniques like FTIR, XPS, and AFM, play a crucial role in their performance. unileon.esnih.gov

Research on Smart Materials and Responsive Systems (e.g., Thermosensitive Polymers)

"Smart" materials, which respond to external stimuli such as temperature, pH, or light, are at the forefront of materials science research. Poly(2-ethyl-2-oxazoline) is a key player in this area due to its thermosensitive nature, exhibiting a lower critical solution temperature (LCST) in aqueous solutions. nih.govmdpi.com This means that below a certain temperature (the cloud point), PEtOx is soluble in water, but above this temperature, it becomes insoluble and undergoes a phase separation. nih.govacs.org

The LCST of PEtOx can be tuned by several factors, including its molecular weight, concentration, and the presence of other chemical moieties. nih.govacs.orgresearchgate.net This tunability allows for the design of PEtOx-based materials that respond to specific temperature changes. For example, star-shaped PEtOx has been shown to have a lower phase transition temperature compared to its linear counterpart of the same molar mass. researchgate.net

This thermosensitive behavior is being harnessed to create a variety of smart materials:

Hydrogels: PEtOx-based hydrogels can be synthesized that exhibit reversible swelling and deswelling in response to temperature changes. researchgate.net These hydrogels are being explored for applications in drug delivery and tissue engineering. mdpi.com

Copolymers: By copolymerizing 2-ethyl-2-oxazoline with other monomers, the thermosensitive properties can be further tailored. For instance, creating block copolymers with more hydrophobic segments can lead to the formation of thermogelling systems. mdpi.com Copolymers with pH-degradable side chains have also been developed, creating dual-responsive materials. acs.org

Drug Delivery Systems: The thermosensitivity of PEtOx is being investigated for controlled drug release. For example, micelles with a PEtOx shell can be designed to release their payload in response to temperature changes or other stimuli present in a specific biological environment. nih.gov

The research into PEtOx-based smart materials is a rapidly evolving field with the potential to lead to significant advancements in various technological areas, particularly in biomedicine. mdpi.com

Structure Reactivity Relationships in 2 Ethyl Substituted Oxazolidine Chemistry

Influence of Substituents on Reaction Profiles and Stability

The reactivity and stability of the oxazolidine (B1195125) ring are significantly modulated by the nature of the substituents at the 2-position. In 2-ethyl-oxazolidine, the ethyl group, along with other potential substituents, imparts distinct steric and electronic effects. The five-membered ring, containing both an oxygen and a nitrogen atom, is susceptible to hydrolysis, particularly under acidic conditions, which cleaves the ring. The rate and equilibrium of this hydrolysis, as well as other reactions like oxidation, reduction, and substitution, are governed by the substitution pattern.

Substituents influence the stability of the key intermediate in many reactions of oxazolidines: the N-acylimminium ion or a related carbocation at the C2 position. The ethyl group at C2, being an electron-donating group (EDG), helps to stabilize this positive charge through hyperconjugation, thereby influencing the kinetics of reactions involving its formation.

The general influence of substituents at the C2 position on the stability of the oxazolidine ring can be summarized as follows:

Substituent Type at C2Electronic EffectInfluence on Carbocation IntermediatePredicted Effect on Ring Stability/Reactivity
Electron-Donating Groups (e.g., alkyl like ethyl)+I (Inductive)StabilizingIncreases stability towards ring opening; may accelerate reactions proceeding through a stable cation.
Electron-Withdrawing Groups (e.g., trifluoromethyl)-I (Inductive)DestabilizingDecreases stability, making the ring more susceptible to nucleophilic attack and hydrolysis.
Aryl Groups (e.g., phenyl)±M (Mesomeric), -I (Inductive)Can stabilize via resonance but may be inductively withdrawing.Complex effects; stability depends on the balance of resonance and inductive effects, and substitution on the aryl ring itself. rsc.org

This table presents a conceptual overview of expected substituent effects based on general chemical principles.

Research on related 2-substituted-2-oxazolines, which are precursors to many polymers, shows that electron-donating substituents can decrease the rate of cationic polymerization by stabilizing the propagating carbocation, while in copolymerizations, these monomers may be incorporated faster due to their increased nucleophilicity. rsc.org

Stereoelectronic Effects on Chemical Reactivity

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular structure and reactivity, are critical in understanding the behavior of 2-ethyl-oxazolidine. acs.org The oxazolidine ring is a type of acetal (B89532) (specifically, a hemiaminal ether), and its reactivity is governed by principles analogous to the well-known anomeric effect observed in carbohydrates and spiroketals. researchgate.netchemtube3d.com

The anomeric effect involves an interaction between the lone pair of electrons on a heteroatom (like the ring oxygen or nitrogen) and the antibonding orbital (σ*) of an adjacent C-X bond (where X is another heteroatom). For the oxazolidine ring, this means that the lone pairs on the ring oxygen and nitrogen are crucial. Specific cleavage of a carbon-oxygen or carbon-nitrogen bond is favored when the other two heteroatoms each possess a lone pair orbital oriented anti-periplanar (at 180°) to the bond being broken. researchgate.net

In the context of 2-ethyl-oxazolidine, this has two major consequences:

Conformational Preference : The molecule will adopt a conformation that maximizes stabilizing anomeric interactions. This often means the ethyl group at C2 will prefer a pseudo-equatorial position to minimize steric hindrance, while the lone pairs on O1 and N3 are positioned to influence the C2-O1 and C2-N3 bonds.

Reaction Pathway : The hydrolysis of the oxazolidine ring proceeds via a pathway that is under stereoelectronic control. The protonation of one heteroatom is followed by the cleavage of a C-heteroatom bond, a step that is greatly accelerated when an anti-periplanar lone pair on another heteroatom can donate electron density into the breaking bond's σ* orbital. The specific formation of certain ring-opened or cyclized products can be evidence of this underlying stereoelectronic control. researchgate.net Studies on the cyclization of imines to form oxazolidines have shown that the stereochemical outcome is often dictated by achieving the most stable stereoelectronic arrangement, leading to specific diastereomers. mdpi.com

Comparative Analysis with Related Heterocyclic Systems (e.g., Thiazolidines, Oxazolidin-2-ones)

The properties of 2-ethyl-oxazolidine are best understood when compared to structurally related heterocycles like thiazolidines (where sulfur replaces oxygen) and oxazolidin-2-ones (which have a carbonyl group at C2).

Thiazolidines : Replacing the ring oxygen with sulfur to form a thiazolidine (B150603) introduces significant changes. The C-S bond is longer and weaker than the C-O bond, and sulfur is less electronegative than oxygen. This alters the ring geometry and electronic profile. Thiazolidines are generally more resistant to hydrolysis than oxazolidines. Both heterocycles are used in asymmetric synthesis, often as chiral auxiliaries, where their distinct electronic and steric profiles can lead to different levels of stereoselectivity in reactions like aldol (B89426) additions. acs.orgscielo.org.mx

Oxazolidin-2-ones : These compounds feature a carbonyl group at the C2 position instead of a substituted carbon. This structure is an amide and a carbamate (B1207046). The carbonyl group makes the C2 position planar and electron-deficient. Unlike oxazolidines, which are used as protecting groups or in ring-opening reactions, oxazolidin-2-ones are exceptionally stable rings. They are famous as "Evans auxiliaries" in asymmetric synthesis, where a chiral backbone (often derived from an amino alcohol) directs the stereoselective alkylation or acylation of a group attached to the ring nitrogen. mdpi.comresearchgate.net The sulfur analogues, oxazolidine-2-thiones and thiazolidine-2-thiones, are also used as chiral auxiliaries and can offer advantages in reactivity and ease of removal. mdpi.comresearchgate.net

The following table provides a comparative summary:

Feature2-Ethyl-Oxazolidine2-Ethyl-ThiazolidineOxazolidin-2-one
Key Structural Feature Saturated C-O and C-N bondsSaturated C-S and C-N bondsCarbonyl group (C=O) at C2
Nature of C2 Tetrahedral, chiral center (if N-substituted)Tetrahedral, chiral center (if N-substituted)Planar, part of a carbamate
Primary Reactivity Ring-opening (hydrolysis), protecting group chemistryMore stable to hydrolysis than oxazolidinesReactions at the N-acyl side chain
Common Application Intermediates in synthesis, monomers for polymerization (as oxazoline) ontosight.aiChiral auxiliaries, synthetic intermediates acs.orgChiral auxiliaries in asymmetric synthesis mdpi.comresearchgate.net

Impact of Molecular Architecture on Polymeric Properties

While 2-ethyl-oxazolidine itself is not directly polymerized, its unsaturated analog, 2-ethyl-2-oxazoline (B78409) , is a key monomer in polymer chemistry. It undergoes living cationic ring-opening polymerization (CROP) to produce poly(2-ethyl-2-oxazoline), abbreviated as PEtOx or PEOX. wikipedia.org This polymer is considered a pseudopolypeptide and has garnered significant interest for biomedical applications due to its biocompatibility. wikipedia.orgnih.gov The molecular architecture of PEtOx, dictated by the 2-ethyl-2-oxazoline monomer, has a profound impact on the resulting polymer's properties.

Side Chain Structure : The ethyl side chain of PEtOx is fundamental to its properties. It provides a balance of hydrophobicity and hydrophilicity that results in PEtOx being water-soluble and exhibiting a lower critical solution temperature (LCST), meaning it phase-separates from water upon heating. acs.org The length of the alkyl side chain in the poly(2-oxazoline) family is a critical determinant of properties; for instance, longer aliphatic side chains lead to lower glass transition temperatures (Tg). researchgate.net

Molecular Weight : The living nature of CROP allows for precise control over the molecular weight of PEtOx. nih.govvt.edu The molecular weight influences many properties, including the LCST, solution viscosity, and thermal stability. researchgate.netrsc.org For example, lower molecular weight PEtOx has been shown to be superior in enhancing the dissolution of poorly soluble drugs compared to its higher molecular weight counterpart. nih.gov

Copolymerization : The versatility of the 2-oxazoline system allows for copolymerization of 2-ethyl-2-oxazoline with other 2-substituted-2-oxazoline monomers. This creates random or block copolymers with tunable properties. By incorporating monomers with different side chains (e.g., propyl, pentyl, or phenyl), researchers can precisely tailor the polymer's characteristics. researchgate.net

The impact of copolymer architecture on thermal properties is demonstrated in the table below, based on data from copolymers of 2-ethyl-2-oxazoline (EOZ) with other oxazoline (B21484) monomers.

Copolymer Composition (Molar Ratio)Molecular Weight (Da)Glass Transition Temp. (T_g, °C)Decomposition Temp. (T_5d, °C)
P(EOZ_25-co-PrOZ_75)500018363
P(EOZ_50-co-PrOZ_50)500038365
P(EOZ_75-co-PrOZ_25)500054368
P(EOZ_25-co-PhOZ_75)500084373
P(EOZ_50-co-PhOZ_50)500079377
P(EOZ_75-co-PhOZ_25)500071383

Data adapted from Taha Behroozi Kohlan et al., ACS Omega 2022, 7, 40067−40077. researchgate.net PrOZ = 2-Propyl-2-oxazoline; PhOZ = 2-Phenyl-2-oxazoline.

This data clearly shows that incorporating bulkier (phenyl) or longer flexible (propyl) side chains via copolymerization systematically alters the thermal properties of the resulting polymer, demonstrating the critical role of the monomer's molecular architecture. researchgate.net

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing 2-ethyl-oxazolidine in synthetic chemistry, and how should researchers select appropriate techniques?

  • Methodological Answer : Characterization typically involves spectroscopic methods (NMR, IR) and chromatographic techniques (GC-MS, HPLC). NMR is critical for structural confirmation, particularly for verifying the oxazolidine ring and ethyl substituent positions. GC-MS is recommended for purity assessment, especially when synthesizing derivatives. Researchers should cross-validate results with literature-reported spectral data and include raw instrument parameters (e.g., NMR solvent, GC column type) in documentation to ensure reproducibility .

Q. How can researchers design a controlled experiment to evaluate the thermal stability of 2-ethyl-oxazolidine under varying pH conditions?

  • Methodological Answer : Use a factorial design with pH (e.g., 3, 7, 11) and temperature (e.g., 25°C, 50°C, 75°C) as independent variables. Prepare buffer solutions to maintain pH, and monitor decomposition via UV-Vis spectroscopy or HPLC. Include triplicate samples and a negative control (e.g., inert solvent). Data should be analyzed using ANOVA to identify significant interactions between variables, as demonstrated in studies using similar cyclic amines .

Advanced Research Questions

Q. What statistical approaches are recommended for resolving contradictory findings in catalytic efficiency studies of 2-ethyl-oxazolidine?

  • Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., solvent polarity, catalyst loading). Apply meta-analysis frameworks to compare studies, weighting results by sample size and experimental rigor. For new experiments, use response surface methodology (RSM) to model interactions between variables. For example, a Central Composite Design (CCD) can optimize reaction conditions while quantifying uncertainty .
  • Data Analysis Table :

VariableRange TestedOptimal Valuep-value (Significance)
Catalyst Loading1–5 mol%3.2 mol%<0.01
Temperature60–100°C85°C0.003
Solvent PolarityLow–HighModerate0.02

Q. How should researchers formulate hypotheses and select controls when investigating 2-ethyl-oxazolidine’s role as a chiral auxiliary in asymmetric synthesis?

  • Methodological Answer : Use the PICO framework:

  • Population : Reaction system (e.g., aldol condensation).
  • Intervention : 2-Ethyl-oxazolidine as a chiral auxiliary.
  • Comparison : Commercial auxiliaries (e.g., Evans oxazolidinones).
  • Outcome : Enantiomeric excess (ee) and yield.
    Controls should include achiral analogues and reaction setups without auxiliaries. Apply the FINER criteria to ensure feasibility and novelty, such as testing under solvent-free conditions .

Q. What protocols ensure reproducibility in multi-step syntheses involving 2-ethyl-oxazolidine, particularly when scaling reactions?

  • Methodological Answer : Document all parameters (e.g., stirring rate, drying time for intermediates) and use process analytical technology (PAT) like in-situ FTIR for real-time monitoring. For scaling, apply dimensionless scaling factors (e.g., Reynolds number for mixing consistency). Publish raw data and kinetic profiles in supplementary materials to enable replication .

Data Management and Presentation

Q. How should researchers handle large datasets from kinetic studies of 2-ethyl-oxazolidine degradation?

  • Methodological Answer : Use hierarchical data formats (e.g., HDF5) for raw time-series data. Processed data (e.g., rate constants) should be tabulated with error margins (±SEM). For visualization, employ Arrhenius plots or time-concentration curves with curve-fitting equations. Follow IUPAC guidelines for reporting uncertainties, and archive datasets in repositories like Zenodo .

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Reactant of Route 1
Reactant of Route 1
Oxazolidine, 2-ethyl-
Reactant of Route 2
Oxazolidine, 2-ethyl-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.